molecular formula C15H24 B094291 alpha-Bisabolene CAS No. 17627-44-0

alpha-Bisabolene

Cat. No.: B094291
CAS No.: 17627-44-0
M. Wt: 204.35 g/mol
InChI Key: YHBUQBJHSRGZNF-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Bisabolene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is found in the essential oils of various plants, including chamomile, lemon, and oregano. This compound is known for its pleasant aroma and is used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Bisabolene can be synthesized through the enzymatic conversion of farnesyl diphosphate by this compound synthase. This enzyme catalyzes the cyclization of farnesyl diphosphate to form this compound . The reaction typically requires a divalent cation cofactor, such as magnesium or manganese, to neutralize the negative charge of the diphosphate leaving group .

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis. For example, the yeast Yarrowia lipolytica has been engineered to produce high levels of this compound through compartmentalization of the biosynthetic pathway in peroxisomes. This method involves optimizing gene copy numbers, balancing precursor distribution, and improving ATP and acetyl-CoA supply . Another approach uses Escherichia coli engineered to express this compound synthase and the mevalonate pathway, resulting in efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Bisabolene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Bisabolene has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Alpha-Bisabolene is part of a group of closely related sesquiterpenes, including:

    Beta-Bisabolene: Similar structure but differs in the position of double bonds.

    Gamma-Bisabolene: Another isomer with different double bond positions.

Uniqueness

This compound is unique due to its widespread occurrence in nature, pleasant aroma, and diverse applications in various industries. Its ability to be synthesized through microbial engineering also makes it a promising candidate for sustainable production .

Properties

IUPAC Name

1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUQBJHSRGZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051800
Record name 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17627-44-0
Record name α-Bisabolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bisabolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Bisabolene
Reactant of Route 2
alpha-Bisabolene
Reactant of Route 3
alpha-Bisabolene
Reactant of Route 4
Reactant of Route 4
alpha-Bisabolene
Reactant of Route 5
alpha-Bisabolene
Reactant of Route 6
alpha-Bisabolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.